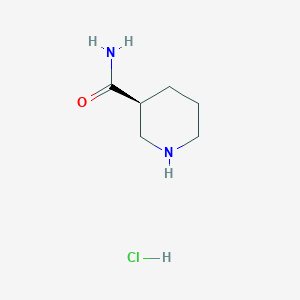

(S)-Piperidine-3-carboxamide hydrochloride

CAS No.: 1026661-43-7

Cat. No.: VC3011385

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1026661-43-7 |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | (3S)-piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 |

| Standard InChI Key | XGTXRLSQNMCHPG-JEDNCBNOSA-N |

| Isomeric SMILES | C1C[C@@H](CNC1)C(=O)N.Cl |

| SMILES | C1CC(CNC1)C(=O)N.Cl |

| Canonical SMILES | C1CC(CNC1)C(=O)N.Cl |

Introduction

Chemical Properties and Structure

(S)-Piperidine-3-carboxamide hydrochloride is characterized by its specific stereochemistry and functional groups. It represents an important class of chiral heterocyclic compounds used in various research applications.

Basic Identification

The compound has distinct identifiers that allow for precise classification in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 1026661-43-7 |

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | (3S)-piperidine-3-carboxamide;hydrochloride |

| European Community (EC) Number | 867-455-2 |

The compound features a piperidine ring with an S-configuration at position 3, bearing a carboxamide group as a key functional moiety .

Structural Characteristics

The stereochemistry of (S)-Piperidine-3-carboxamide hydrochloride plays a crucial role in its biological activity and applications. The S-configuration at the 3-position determines its spatial arrangement, which influences its interactions with biological targets.

| Structural Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 |

| Standard InChIKey | XGTXRLSQNMCHPG-JEDNCBNOSA-N |

| Isomeric SMILES | C1CC@@HC(=O)N.Cl |

| Canonical SMILES | C1CC(CNC1)C(=O)N.Cl |

The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents . This property is particularly valuable for pharmaceutical applications where formulation stability is essential.

Synthesis Methods

The synthesis of (S)-Piperidine-3-carboxamide hydrochloride can be achieved through various chemical routes, each with specific advantages depending on the intended application and scale of production.

Laboratory Scale Synthesis

Laboratory synthesis typically involves starting from appropriate piperidine derivatives followed by stereoselective modifications. While the search results don't provide specific synthesis routes for this exact compound, related compounds provide insight into potential methods.

For chiral compounds like (S)-Piperidine-3-carboxamide hydrochloride, common approaches include:

-

Resolution of racemic mixtures

-

Asymmetric synthesis using chiral catalysts

-

Derivatization from naturally occurring chiral precursors

-

Stereoselective reduction of pyridine derivatives

These methods can be optimized for yield, purity, and enantioselectivity depending on the specific requirements of the target application.

Industrial Production Considerations

Industrial production of (S)-Piperidine-3-carboxamide hydrochloride likely employs optimized large-scale processes that balance efficiency, cost, and environmental impact. Key considerations include:

-

Catalyst selection for maximum enantioselectivity

-

Reaction conditions optimization (temperature, pressure, solvent)

-

Purification and isolation techniques

-

Quality control measures to ensure consistent stereochemical purity

While specific industrial methods aren't detailed in the search results, the processes would need to ensure high enantiopurity given the importance of stereochemistry for biological activity.

Biological Activity and Mechanism of Action

The biological significance of (S)-Piperidine-3-carboxamide hydrochloride stems from its ability to interact with specific biological targets and modulate biochemical pathways.

Target Interactions

(S)-Piperidine-3-carboxamide hydrochloride interacts with specific biological targets, particularly enzymes and receptors. Its mechanism involves:

-

Functioning as a ligand for specific biological receptors

-

Modulating enzyme activities through binding interactions

-

Influencing biochemical pathways through these target interactions

The specific stereochemistry (S-configuration) is critical for these biological interactions, as it determines the spatial arrangement that complements the three-dimensional structure of target binding sites.

Applications in Research and Development

(S)-Piperidine-3-carboxamide hydrochloride has multiple applications in scientific research and chemical development, serving as both a tool and a building block.

Pharmaceutical Research

In pharmaceutical research, (S)-Piperidine-3-carboxamide hydrochloride may serve several important functions:

-

As an intermediate in the synthesis of more complex drug candidates

-

As a pharmacological tool to investigate biological mechanisms

-

As a scaffold for developing structure-activity relationships in drug discovery

-

Potentially as a building block for compounds targeting specific enzyme systems

The stereochemical purity of this compound is particularly important in pharmaceutical applications, where the wrong enantiomer might demonstrate different biological activities or even adverse effects.

Chemical Synthesis Applications

As a chiral building block, (S)-Piperidine-3-carboxamide hydrochloride offers valuable opportunities in synthetic chemistry:

-

Serving as a starting material for more complex chiral molecules

-

Functioning as a chiral auxiliary in asymmetric synthesis

-

Providing a source of stereochemical control in multi-step syntheses

-

Enabling the creation of enantiopure compounds for various applications

The carboxamide functional group also provides opportunities for further derivatization, making this compound versatile in creating diverse chemical libraries.

| Hazard Statement | Classification | Warning Level |

|---|---|---|

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

These hazard classifications indicate that appropriate safety precautions should be taken when handling this compound .

Analytical Characterization

Proper characterization of (S)-Piperidine-3-carboxamide hydrochloride is essential for confirming identity, purity, and stereochemical integrity.

Spectroscopic Methods

Several analytical techniques can be employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass spectrometry for molecular weight confirmation

-

Polarimetry to verify optical rotation and confirm stereochemistry

-

X-ray crystallography for definitive three-dimensional structure determination

These techniques collectively provide comprehensive structural information and verification of stereochemical purity .

Chromatographic Analysis

Chromatographic methods are particularly important for assessing purity and separating potential impurities:

-

High-Performance Liquid Chromatography (HPLC) for purity analysis

-

Chiral HPLC for enantiomeric purity determination

-

Gas Chromatography (GC) for volatile component analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring

These methods are essential for quality control and ensuring the compound meets required specifications for research and application purposes .

Current Research and Future Perspectives

Research involving (S)-Piperidine-3-carboxamide hydrochloride continues to evolve, with several promising directions for future investigation.

Future Research Directions

Based on the properties and applications of (S)-Piperidine-3-carboxamide hydrochloride, several promising research directions emerge:

-

Further exploration of its potential interactions with specific enzyme systems and receptors

-

Development of derivatives with enhanced potency or selectivity for specific targets

-

Investigation of its potential role in treating neurological disorders, drawing from the activities of related compounds

-

Optimization of synthetic routes to improve yield, reduce costs, and enhance environmental sustainability

These directions could significantly expand the scientific understanding and practical applications of this compound in coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume